REACTION_SMILES
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[B:29]([Br:30])([Br:31])[Br:32].[Cl:33][CH2:34][Cl:35].[F:1][c:2]1[c:3](-[c:8]2[n:9][c:10]([N:13]3[CH2:14][CH2:15][N:16]([C:19]([O:20][CH2:21][c:22]4[cH:23][cH:24][cH:25][cH:26][cH:27]4)=[O:28])[CH2:17][CH2:18]3)[s:11][cH:12]2)[cH:4][cH:5][cH:6][cH:7]1>>[F:1][c:2]1[c:3](-[c:8]2[n:9][c:10]([N:13]3[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]3)[s:11][cH:12]2)[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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O=C(OCc1ccccc1)N1CCN(c2nc(-c3ccccc3F)cs2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCc1ccccc1)N1CCN(c2nc(-c3ccccc3F)cs2)CC1
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Name
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Type
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product
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Smiles
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Fc1ccccc1-c1csc(N2CCNCC2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |